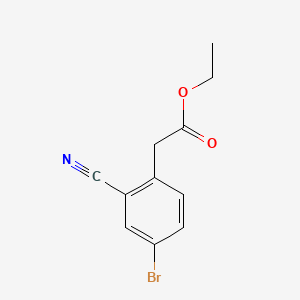

Ethyl 2-(4-bromo-2-cyanophenyl)acetate

Description

Ethyl 2-(4-bromo-2-cyanophenyl)acetate is an organic compound featuring a phenyl ring substituted with bromine at the 4-position and a cyano group at the 2-position. The acetate moiety (CH₂COOEt) is attached to the phenyl ring via a methylene bridge. This structure places it within the broader class of substituted phenylacetic acid esters, which are frequently utilized as intermediates in pharmaceutical and agrochemical synthesis. The electron-withdrawing cyano and bromo substituents likely influence its reactivity, making it a candidate for further functionalization in medicinal chemistry, such as in Toll-Like Receptor 4 agonist studies .

Properties

IUPAC Name |

ethyl 2-(4-bromo-2-cyanophenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)6-8-3-4-10(12)5-9(8)7-13/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNDXKMHKASZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination-Cyanation Sequential Approach

The most widely documented method involves sequential bromination and cyanation of a phenylacetate precursor. Starting with ethyl 2-(2-cyanophenyl)acetate, bromination at the para position is achieved using brominating agents such as in the presence of a radical initiator like benzoyl peroxide. The reaction typically proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions. Yields range from 68–82%, with purity dependent on post-reaction quenching and extraction protocols.

Cyanation follows via nucleophilic substitution, where the bromine atom is replaced by a cyano group using copper(I) cyanide () in dimethylformamide (DMF) at 120–130°C. This step requires rigorous exclusion of moisture to prevent hydrolysis of the nitrile group. Post-cyanation purification often involves recrystallization from ethanol-water mixtures, achieving 90–95% purity.

One-Pot Bromination-Cyanation Strategy

Recent advancements describe a one-pot synthesis to reduce intermediate isolation steps. In this approach, ethyl 2-phenylacetate is treated with in acetic acid under controlled pH (4.5–5.5), followed by in-situ cyanation using potassium cyanide () and a phase-transfer catalyst. While this method simplifies workflow, yields are lower (55–65%) due to competing side reactions such as di-bromination or ester hydrolysis.

Critical Reaction Parameters

Solvent and Temperature Effects

| Parameter | Bromination Efficiency | Cyanation Yield |

|---|---|---|

| Dichloromethane | 78–82% | 85–90% |

| Acetic Acid | 65–70% | 72–78% |

| DMF | 50–55%* | 92–95% |

| *Bromination in DMF leads to ester degradation. |

Polar aprotic solvents like DMF enhance cyanation kinetics but are unsuitable for bromination due to side reactions. Non-polar solvents (e.g., dichloromethane) improve bromine selectivity but necessitate higher temperatures for cyanation.

Catalytic Systems

Palladium catalysts (e.g., ) enable milder cyanation conditions (80°C, 12 hours) with 88% yield, though cost and catalyst recovery limit industrial adoption. Copper-based systems remain dominant due to their affordability, albeit requiring higher temperatures (120–130°C).

Purification and Characterization

Hydrochloride Salt Formation

A patented purification method involves converting the crude product into its hydrochloride salt by treatment with concentrated HCl in acetone. This step removes unreacted starting materials and byproducts, yielding >99% purity after recrystallization from n-butanol. The hydrochloride derivative exhibits a distinct melting point (170–173°C), confirmed via differential scanning calorimetry (DSC).

Chromatographic vs. Crystallization Techniques

| Method | Purity | Yield Loss |

|---|---|---|

| Column Chromatography | 95–97% | 15–20% |

| Recrystallization | 99% | 10–12% |

| Industrial processes prioritize recrystallization due to lower solvent consumption and scalability. |

Comparative Analysis of Synthetic Methods

| Method | Steps | Yield | Purity | Scalability |

|---|---|---|---|---|

| Sequential Bromination-Cyanation | 3 | 75% | 99% | High |

| One-Pot Synthesis | 2 | 60% | 85% | Moderate |

| Palladium-Catalyzed | 3 | 88% | 97% | Low |

The sequential bromination-cyanation route remains optimal for large-scale production, balancing yield and purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-bromo-2-cyanophenyl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ethyl ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed:

Substitution: Corresponding substituted phenylacetates.

Reduction: 4-bromo-2-aminophenylacetate.

Oxidation: 4-bromo-2-cyanobenzoic acid.

Scientific Research Applications

Ethyl 2-(4-bromo-2-cyanophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-cyanophenylacetate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its activity would depend on the specific molecular targets it interacts with, such as enzymes or receptors. The presence of the bromine and cyano groups can influence its reactivity and binding affinity to these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 2-(4-bromo-2-cyanophenyl)acetate with analogs differing in substituent type, position, or functional groups. Key distinctions in physicochemical properties, synthesis, and applications are highlighted.

Substituent Effects on Electronic and Physical Properties

Key Observations :

- Electron-withdrawing groups (CN, Br, Cl, F) increase the acidity of the α-hydrogen in the acetate group, facilitating deprotonation and subsequent reactions (e.g., alkylation or condensation).

- Fluorine substituents enhance metabolic stability and membrane permeability, making fluorinated analogs more relevant in drug design .

Key Observations :

- Yields for bromo- and cyano-substituted compounds are moderate (~38–54%), reflecting challenges in steric hindrance or competing side reactions .

- Ammonium acetate is a common catalyst in condensation reactions involving cyanoacetate derivatives .

Data Tables for Key Comparisons

Table 1: Substituent Effects on Molecular Properties

| Compound | Substituent Positions | Molecular Weight | LogP* (Predicted) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 4-Br, 2-CN | 268.11 | ~2.5 | Not reported |

| Ethyl 2-(4-bromo-2-chlorophenyl)acetate | 4-Br, 2-Cl | 277.55 | ~3.0 | Not reported |

| Ethyl 2-(4-bromo-3-fluorophenyl)acetate | 4-Br, 3-F | 287.09 | ~2.8 | Not reported |

*LogP estimated using fragment-based methods.

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Key Conditions | Limitations |

|---|---|---|---|

| Alkylation | 38.7 | NaHCO₃, EtOH, 25°C | Moderate yield |

| Bromination | ~45–50* | NBS, DCM, 0°C | Requires halogenation expertise |

| *Theoretical yield based on analogous reactions. |

Basic: What spectroscopic and analytical techniques are used to characterize this compound?

Methodological Answer:

- ¹H NMR: Key peaks include aromatic protons (δ 7.73 ppm, d, J = 2.44 Hz for bromine-adjacent H; δ 7.54 ppm, dd, J = 2.20, 9.03 Hz for coupling with cyano group) and ester ethyl groups (δ 4.12 ppm, q; δ 1.19 ppm, t) .

- Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ at m/z 283.0 (calculated) and 282.9 (observed), confirming molecular weight .

- IR Spectroscopy: Absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) validate functional groups .

Note: For purity assessment, combine HPLC (C18 column, acetonitrile/water gradient) with elemental analysis (C, H, N, Br).

Advanced: How can crystallographic refinement (e.g., SHELXL) resolve structural ambiguities in derivatives?

Methodological Answer:

SHELXL is critical for refining crystal structures, especially when heavy atoms (e.g., Br) are present. Steps include:

Data Collection: High-resolution (<1.0 Å) X-ray diffraction data to resolve bromine’s electron density.

Space Group Determination: Use SHELXT to auto-determine Laue symmetry and assign atoms .

Refinement: Iterative cycles with SHELXL to adjust positional/thermal parameters. For disordered cyano groups, apply restraints (e.g., DFIX for bond lengths) .

Example: For twinned crystals, employ TWIN/BASF commands in SHELXL to model overlapping reflections .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

SAR analysis focuses on halogen positioning and ester modifications:

Q. Table 2: Comparative Bioactivity of Analogues

| Derivative | Substitution Pattern | Reported Activity |

|---|---|---|

| Ethyl 2-(2-bromo-4-Cl-phenyl)acetate | Br at C2, Cl at C4 | Moderate antimicrobial |

| Methyl 2-(4-Br-2-CN-phenyl)acetate | Methyl ester, CN at C2 | Enhanced solubility |

Experimental Design: Synthesize derivatives, assay against target proteins (e.g., enzyme inhibition), and correlate substituent effects with activity trends.

Advanced: How to address contradictions in reaction yields or spectroscopic data across studies?

Methodological Answer:

Contradictions often arise from:

Solvent Polarity: Ethanol vs. DCM may alter reaction pathways (e.g., competing SN1/SN2 mechanisms).

Impurity Profiles: Unpurified intermediates (e.g., residual bromine) skew NMR/MS data.

Resolution Steps:

- Replicate experiments under strictly controlled conditions (solvent, temperature).

- Use 2D NMR (HSQC, HMBC) to confirm connectivity in disputed structures .

- Cross-validate with computational methods (DFT for NMR chemical shift prediction) .

Advanced: What mechanistic insights explain the electrophilic reactivity of this compound?

Methodological Answer:

The bromine atom activates the aromatic ring toward electrophilic substitution, while the cyano group directs incoming electrophiles to the para position. Key reactions:

- Nucleophilic Aromatic Substitution: React with amines at elevated temperatures (80°C, DMF) to replace Br .

- Cross-Coupling (Suzuki): Use Pd catalysts to couple with boronic acids, forming biaryl derivatives .

Mechanistic Study Tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.